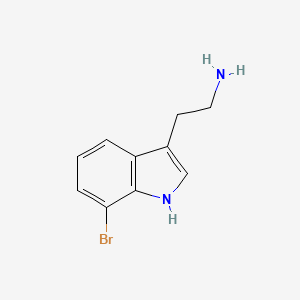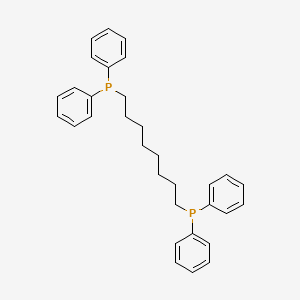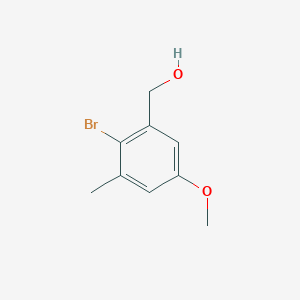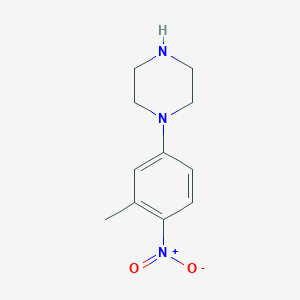
1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide is a heterocyclic compound that features a five-membered ring structure containing oxygen, sulfur, and nitrogen atoms. This class of compounds has been studied for various applications, including their potential use as anticonvulsant drugs due to their unique structural features .
Synthesis Analysis
The synthesis of related oxathiazolidine compounds typically involves multi-step protocols. For instance, a family of compounds with an oxathiazolidine-4-one-2,2-dioxide skeleton was synthesized using a three-step protocol that included solvent-free reactions and microwave-assisted heating . Additionally, the transformation of 1,2-thiazetidine 1,1-dioxides with Lewis acids has been shown to form trans-1,2,3-oxathiazolidine 2-oxides through C-S bond cleavage and recyclization .
Molecular Structure Analysis
Conformational analysis of 3-phenyl-1,2,3-oxathiazolidine 2-oxide, a related compound, was performed using the semiempirical quantum-mechanical method PM3. This analysis predicted the existence of multiple stable conformers, indicating that such compounds may exist as a mixture of different molecular entities rather than a single structure .
Chemical Reactions Analysis
The mass spectra of various 3-aryl-5-chloromethyl-1,2,3-oxathiazolidine-2-oxides, which are structurally related to the compound , have been obtained and studied. The major fragmentation pathway in the mass spectrometry analysis involves the loss of SO2 and Cl from the molecular ion, followed by subsequent losses of other groups depending on the substituents present on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents on the heterocyclic ring. For example, the anticonvulsant activity of these compounds was evaluated in vivo, and some structures showed activity at low doses without signs of neurotoxicity. One compound, in particular, displayed strong anticonvulsant effects, suggesting that the oxathiazolidine-4-one-2,2-dioxide skeleton is a promising scaffold for developing new anticonvulsant drugs . The preparation and reactivity of related compounds, such as 4-chloro-5,5-dimethyl-3-formyl-1,2-oxathiolene 2,2-dioxide, have also been explored, demonstrating the potential for these compounds to undergo cyclization and form various heterocyclic compounds .
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical properties of heterocyclic compounds with sultone cores, similar to oxathiazolidine derivatives, have shown significant synthetic and pharmacological potential. The most common method for synthesizing such compounds involves the cyclization of salicylic acid derivatives. These compounds are noted for their ability to undergo various chemical transformations, highlighting their versatility in constructing new molecular systems with potentially attractive pharmacological properties. Despite a limited number of studies, the structural similarity of these compounds to more well-researched cores suggests they could have anticoagulant, antimicrobial, and antitumor properties deserving further exploration in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Biological Activities and Potential Applications
1,2,4-Triazole derivatives, related to the structural theme of oxathiazolidine compounds, have been extensively reviewed for their wide range of biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The vast array of potential biological activities associated with triazole compounds underscores the importance of heterocyclic compounds in developing new therapeutic agents. This suggests that oxathiazolidine derivatives could also hold significant therapeutic potential awaiting discovery (Ohloblina, 2022).
Potential for Drug Development
Exploring the therapeutic worth of heterocyclic compounds like 1,3,4-oxadiazoles, which share structural similarities with oxathiazolidine derivatives, reveals a broad spectrum of pharmacological activities. These activities span across anticancer, antibacterial, antitubercular, anti-inflammatory, and many other domains. This highlights the critical role that structural features play in the binding affinity of these compounds to various biological targets, suggesting a promising avenue for the development of novel drugs based on oxathiazolidine derivatives (Verma et al., 2019).
properties
IUPAC Name |
3-benzyl-4,4-dimethyloxathiazolidine 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2)9-15-16(13,14)12(11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECDVMYLJIKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)(=O)N1CC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572666 |
Source


|
| Record name | 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide | |
CAS RN |
228547-64-6 |
Source


|
| Record name | 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)


![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)








